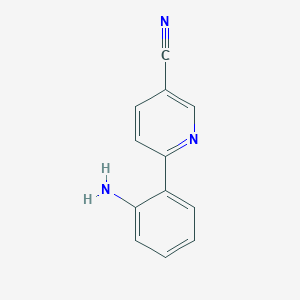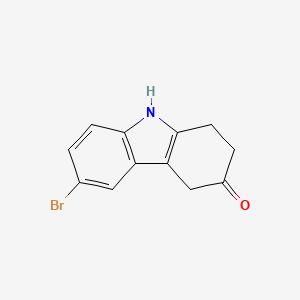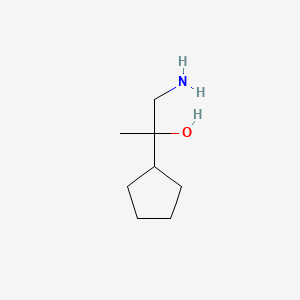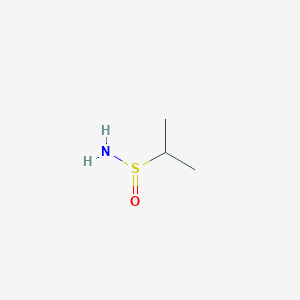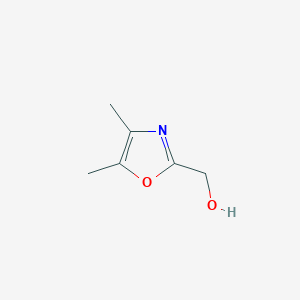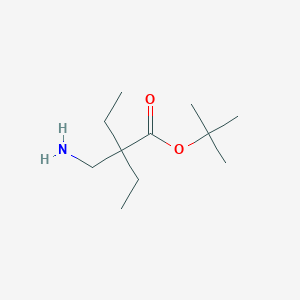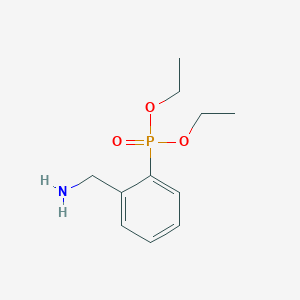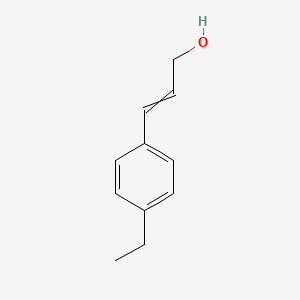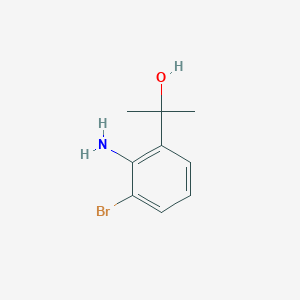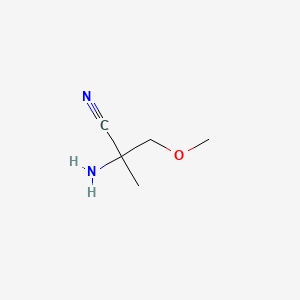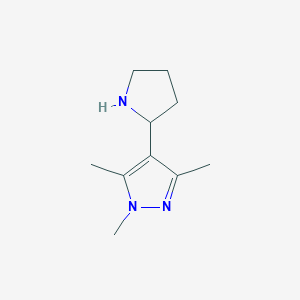
1,3,5-trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
説明
1,3,5-Trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a novel compound with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 216.3 g/mol, and is composed of a pyrazole core with three methyl groups and a pyrrolidine side chain. Due to its unique structure, this compound has been found to possess a number of interesting properties, including a high affinity for proteins and a low toxicity. In
科学的研究の応用
1,3,5-trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including inhibitors of the enzyme phosphodiesterase 4 (PDE4). In addition, it has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for the storage of hydrogen and other gases. It has also been used in the synthesis of polymers-based nanomaterials for applications in drug delivery, tissue engineering, and biosensing.
作用機序
1,3,5-trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has been found to have a high affinity for proteins, which is believed to be due to its unique structure. The pyrazole core is thought to interact with the protein through hydrogen bonding, while the pyrrolidine side chain is believed to interact with the protein through van der Waals forces. In addition, the methyl groups are believed to interact with the protein through hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been found to have a number of interesting biochemical and physiological effects. It has been found to inhibit the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of several important physiological processes, including learning, memory, and mood. In addition, it has been found to have an anti-inflammatory effect, which is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1,3,5-trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a relatively stable compound with a low toxicity. In addition, it has a high affinity for proteins, which makes it useful for a variety of applications. However, it also has some limitations. For example, it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
1,3,5-trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole has a wide range of potential applications in scientific research. It could be used to develop new drugs for the treatment of diseases such as Alzheimer’s and Parkinson’s. It could also be used to develop new materials for applications in drug delivery, tissue engineering, and biosensing. In addition, it could be used to develop new catalysts for the synthesis of a variety of compounds. Finally, it could be used to develop new methods for the detection of specific proteins or other molecules.
特性
IUPAC Name |
1,3,5-trimethyl-4-pyrrolidin-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7-10(8(2)13(3)12-7)9-5-4-6-11-9/h9,11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQKCBHWDUCIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1527846.png)
